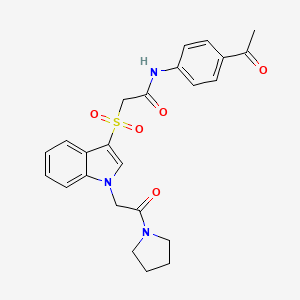

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

説明

特性

IUPAC Name |

N-(4-acetylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S/c1-17(28)18-8-10-19(11-9-18)25-23(29)16-33(31,32)22-14-27(21-7-3-2-6-20(21)22)15-24(30)26-12-4-5-13-26/h2-3,6-11,14H,4-5,12-13,15-16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAYDWWHKDCRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-acetylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878056-98-5, is a complex organic compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 467.5 g/mol . This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a pyrrolidine derivative and a sulfonamide functional group. The presence of these structural elements is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 467.5 g/mol |

| CAS Number | 878056-98-5 |

Research indicates that N-(4-acetylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide may exert its effects through several mechanisms:

- Inhibition of Kinases : Similar compounds have shown inhibition of MEK1/2 kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation .

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, potentially through interactions with Bcl-2 family proteins.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of N-(4-acetylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide:

- Cell Proliferation Assays : The compound was tested on various cancer cell lines, revealing significant inhibition of cell growth. For instance, IC50 values were reported in the low micromolar range (0.3 to 1.2 µM) against acute leukemia cells .

In Vivo Studies

Preliminary animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

| Study Type | Model | Result |

|---|---|---|

| Xenograft Model | BRAF mutant melanoma | Dose-dependent growth inhibition observed at 10 mg/kg |

Case Studies

A notable case study involved the evaluation of a similar indole-sulfonamide derivative that demonstrated promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for enhanced efficacy against specific cancer types.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Indole Substituent Modifications

- Compound 34 (): N-((4-acetylphenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Shares the 4-acetylphenylsulfonyl and acetamide groups. Differs in indole substitution: 4-chlorobenzoyl and 5-methoxy groups replace the pyrrolidine-2-oxoethyl chain.

- Compound 6a (): (E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide Contains the same pyrrolidin-1-yl-2-oxoethyl-indole motif. Replaces the sulfonylacetamide with a quinoline carbohydrazide. Impact: The carbohydrazide linkage may improve hydrogen-bonding interactions with target proteins, as seen in anti-inflammatory applications .

Sulfonyl vs. Sulfanyl Linkages

- Compound (): 2-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide Replaces the sulfonyl group with a sulfanyl (thioether) bridge. Substitutes pyrrolidine with azepane (7-membered ring). Azepane may introduce steric hindrance compared to pyrrolidine .

Aromatic Acetyl Modifications

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and what are the critical reagents?

A multi-step synthesis is typically employed, involving:

- Coupling Reactions : Carbodiimide-mediated amide bond formation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride [EDC]) in dichloromethane with triethylamine as a base, as described for structurally related acetamide derivatives .

- Sulfonylation : Reaction of the indole intermediate with sulfonyl chlorides under anhydrous conditions.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methylene chloride .

Key reagents include EDC, triethylamine, and sulfonyl chloride derivatives.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : and NMR to confirm connectivity of the indole, sulfonyl, and pyrrolidinyl groups. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .

- FT-IR : Stretching vibrations for sulfonyl (~1350 cm) and amide (~1650 cm) groups .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What purification strategies ensure high-purity samples for pharmacological assays?

- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase.

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures to obtain single crystals for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography data inform the design of analogs with enhanced binding affinity?

- Intermolecular Interactions : Analyze hydrogen bonding (e.g., N–H⋯O) and π-π stacking in the crystal lattice to identify key pharmacophoric features. For example, the planar amide group in related compounds forms R(10) hydrogen-bonded dimers, stabilizing the structure .

- Torsional Angles : Dihedral angles between aromatic rings (e.g., 54.8°–77.5° in related molecules) highlight conformational flexibility, guiding substitutions to optimize steric compatibility with target proteins .

Q. What experimental design strategies resolve contradictions in biological activity data across assay conditions?

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct binding from off-target effects.

- Condition Optimization : Vary pH (5.0–7.4), temperature (25–37°C), and buffer composition to assess stability-activity relationships. For example, sulfonamides may hydrolyze under acidic conditions, necessitating buffered systems .

- Statistical Modeling : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, reaction time) influencing yield and purity, as demonstrated in flow-chemistry optimizations .

Q. How can computational modeling predict the biological activity of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). The pyrrolidinyl group’s conformation may influence interactions with hydrophobic pockets.

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs. For instance, electron-withdrawing groups on the acetylphenyl moiety may enhance metabolic stability .

Q. What strategies mitigate challenges in synthesizing the pyrrolidinyl-oxoethyl-indole scaffold?

- Protecting Groups : Temporarily protect the indole NH during sulfonylation using tert-butoxycarbonyl (Boc) to prevent side reactions.

- Microwave-Assisted Synthesis : Reduce reaction times for coupling steps (e.g., from 12 hours to 30 minutes) while maintaining yields >85% .

- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。